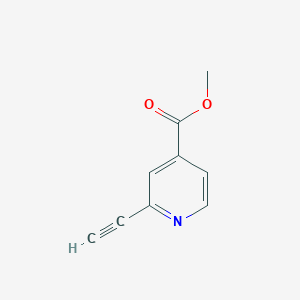

Methyl 2-ethynylisonicotinate

Description

Properties

IUPAC Name |

methyl 2-ethynylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTZKPJQSJWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of the Ethynyl-Pyridine Scaffold

An In-depth Technical Guide to the Synthesis of Methyl 2-ethynylisonicotinate

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] When functionalized with an ethynyl group, the resulting molecule becomes a highly versatile building block. The alkyne moiety is not merely a rigid linker; it is a reactive handle for a multitude of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira couplings, and C-H activation reactions. Methyl 2-ethynylisonicotinate, the subject of this guide, embodies this strategic value. It combines the privileged pyridine-4-carboxylate structure with a reactive 2-ethynyl group, making it a precursor of significant interest for the synthesis of novel therapeutics and complex organic materials.[2][3] This guide provides a detailed exploration of its synthesis, grounded in mechanistic principles and practical laboratory protocols.

Part 1: Retrosynthetic Analysis and Strategic Planning

A robust synthetic plan begins with a logical deconstruction of the target molecule. For Methyl 2-ethynylisonicotinate, two primary retrosynthetic disconnections are considered, each leading to a distinct strategic approach.

-

C(sp)-C(sp²) Disconnection via Cross-Coupling: The most direct and powerful approach involves disconnecting the bond between the pyridine ring and the alkyne. This immediately suggests a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, between a halogenated methyl isonicotinate precursor and a suitable ethyne source. This is generally the preferred industrial and laboratory route.

-

Ester Bond Disconnection: An alternative strategy involves disconnecting the methyl ester group. This route presupposes the synthesis of the parent carboxylic acid, 2-ethynylisonicotinic acid, which would then be subjected to standard esterification conditions.

Caption: Retrosynthetic analysis of Methyl 2-ethynylisonicotinate.

Part 2: The Sonogashira Cross-Coupling Route: A Detailed Protocol

The Sonogashira coupling is the cornerstone reaction for synthesizing aryl alkynes.[4] Its reliability, functional group tolerance, and high yields make it the premier choice for this synthesis. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]

Mechanistic Rationale

The causality behind the Sonogashira reaction lies in two interconnected catalytic cycles. The primary palladium cycle achieves the cross-coupling, while a secondary copper cycle generates the reactive copper(I) acetylide species.

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Methyl 2-iodisonicotinate), forming a Pd(II) intermediate.

-

Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide ligand to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

-

-

Copper Cycle:

-

The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form the crucial copper(I) acetylide intermediate.

-

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

This synthesis is performed in two sequential steps: the Sonogashira coupling using a protected alkyne, followed by deprotection. Trimethylsilylacetylene (TMSA) is the ideal ethynylating agent; it is a liquid, easy to handle, and the TMS group prevents self-coupling (Glaser coupling) and is readily removed.[6]

Step 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate [7]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-iodisonicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.03 eq), and copper(I) iodide (CuI; 0.05 eq).

-

Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.5 eq). The amine acts as both the base and a co-solvent.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the silyl-protected intermediate as a solid.

Step 2: Deprotection to Yield Methyl 2-ethynylisonicotinate

-

Setup: Dissolve the purified Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (1.0 eq) from the previous step in methanol (MeOH) in a round-bottom flask.

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃; 2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The mild basic conditions are sufficient to cleave the silicon-carbon bond. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with 1M HCl. Remove the methanol under reduced pressure.

-

Extraction: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Final Product: The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary: Key Reagents and Conditions

| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection | Rationale |

| Key Substrate | Methyl 2-iodisonicotinate | Methyl 2-((trimethylsilyl)ethynyl)isonicotinate | Iodo-arenes show higher reactivity in oxidative addition than bromo-arenes.[4] |

| Catalyst | PdCl₂(PPh₃)₂ / CuI | N/A | Standard, robust catalyst system for Sonogashira reactions.[8] |

| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Et₃N deprotonates the alkyne and scavenges HX. K₂CO₃ is a mild base for desilylation. |

| Solvent | THF / Et₃N | Methanol (MeOH) | Aprotic solvent for coupling; protic solvent for desilylation. |

| Temperature | 60 °C | Room Temperature | Moderate heat accelerates the coupling; deprotection is facile at ambient temperature. |

| Atmosphere | Inert (N₂ or Ar) | Ambient | Prevents degradation of the Pd(0) catalyst. |

Part 3: The Esterification Route: An Alternative Strategy

This approach reverses the order of operations, first establishing the 2-ethynylpyridine core and then introducing the methyl ester. This can be advantageous if 2-ethynylisonicotinic acid is a readily available starting material.

Workflow and Mechanism

The primary transformation in this route is the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[9][10]

Caption: Workflow for the Fischer esterification of 2-ethynylisonicotinic acid.

Experimental Protocol: Fischer Esterification[11][12]

-

Setup: In a round-bottom flask, suspend 2-ethynylisonicotinic acid (1.0 eq) in a large excess of methanol (which acts as both reagent and solvent).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄; ~0.1-0.2 eq) dropwise with stirring.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-12 hours. The reaction is driven to completion by the large excess of methanol.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully dilute the residue with ice-cold water and neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify as needed by column chromatography or recrystallization.

Part 4: Product Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.

Purification

-

Flash Column Chromatography: This is the most common method for purifying both the silylated intermediate and the final product. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.

-

Recrystallization: If the final product is a solid of sufficient crude purity, recrystallization can be an excellent final purification step to obtain highly crystalline material.

Characterization Data

The identity of Methyl 2-ethynylisonicotinate is confirmed using a combination of spectroscopic methods.

| Technique | Expected Observation |

| ¹H NMR | - Acetylenic Proton (C≡C-H): Singlet, ~3.5-4.0 ppm. - Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm). - Methyl Ester Protons (-OCH₃): Singlet, ~3.9-4.1 ppm. |

| ¹³C NMR | - Ester Carbonyl (C=O): ~165 ppm. - Alkyne Carbons (C≡C): Two signals, ~80-90 ppm. - Pyridine Carbons: Signals in the aromatic region, ~120-150 ppm. - Methyl Carbon (-OCH₃): ~53 ppm.[11] |

| IR Spectroscopy | - C≡C-H stretch (terminal alkyne): Sharp, weak band at ~3300 cm⁻¹. - C≡C stretch: ~2100-2150 cm⁻¹. - C=O stretch (ester): Strong band at ~1720-1730 cm⁻¹. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight (162.05 g/mol for C₉H₇NO₂). |

Conclusion

The synthesis of Methyl 2-ethynylisonicotinate is most efficiently achieved via a two-step sequence involving a Sonogashira cross-coupling of a 2-halo-isonicotinate ester with a protected alkyne like TMSA, followed by a straightforward deprotection. This route offers high yields, excellent functional group tolerance, and operational simplicity. While the alternative strategy of esterifying 2-ethynylisonicotinic acid is viable, its practicality is contingent on the availability of the acid precursor. The final, purified product is a valuable and versatile building block, poised for use in diverse applications ranging from the construction of complex pharmaceutical agents to the development of novel functional materials.

References

-

BenchChem. (2025). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. 1

-

Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Link

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Link

-

BenchChem. (2025). A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications. Link

-

Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 399-407. Link

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Pearson. (n.d.). Ester Reactions: Esterification Explained. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,5-disubstituted-2,4-bis-alkynylated imidazoles 4 by Sonogashira coupling reaction. Link

-

Lonergan, M. C., et al. (2012). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Journal of Biological Chemistry, 287(10), 7688-7695. Link

-

Barreca, M. L., et al. (2024). Methyl-Containing Pharmaceuticals. Molecules, 29(9), 2049. Link

-

Tsantili-Kakoulidou, A. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 22(4), 404-432. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 7. Buy Methyl 2-((trimethylsilyl)ethynyl)isonicotinate [smolecule.com]

- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Ester Reactions: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-ethynylisonicotinate: Properties, Synthesis, and Applications

<_ _>

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-ethynylisonicotinate is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine ring functionalized with both a reactive terminal alkyne and a methyl ester, provides multiple avenues for synthetic modification. This guide offers a comprehensive overview of its core chemical properties, details a robust synthetic protocol, explores its key reactivity—particularly in cycloaddition and cross-coupling reactions—and discusses its applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction and Strategic Importance

Methyl 2-ethynylisonicotinate is a bifunctional reagent that bridges the fields of heterocyclic chemistry and alkyne chemistry. The pyridine core is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous approved drugs. The terminal alkyne group is a powerful functional handle, most notably for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][2] This reaction's efficiency, specificity, and biocompatibility have made it a cornerstone of modern bioconjugation, drug discovery, and materials science.[] The methyl ester at the 4-position offers an additional site for modification, such as amidation, to further elaborate molecular structures. The strategic combination of these three features makes Methyl 2-ethynylisonicotinate a highly valuable precursor for constructing complex molecular architectures and generating libraries of compounds for biological screening.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis. The properties of Methyl 2-ethynylisonicotinate and its common synthetic precursor, Methyl 2-((trimethylsilyl)ethynyl)isonicotinate, are summarized below.

Table 1: Physicochemical Properties

| Property | Methyl 2-ethynylisonicotinate | Methyl 2-((trimethylsilyl)ethynyl)isonicotinate | Source |

| Molecular Formula | C₉H₇NO₂ | C₁₂H₁₅NO₂Si | [4] |

| Molecular Weight | 161.16 g/mol | 233.34 g/mol | [4] |

| IUPAC Name | Methyl 2-ethynylpyridine-4-carboxylate | Methyl 2-((trimethylsilyl)ethynyl)pyridine-4-carboxylate | [4] |

| Appearance | Typically an off-white to yellow solid | Not specified, likely an oil or low-melting solid | |

| CAS Number | 907543-57-7 | 907543-56-6 |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons (~3.9-4.0 ppm), and a characteristic singlet for the terminal alkyne proton (~3.0-3.5 ppm). The chemical shifts of the pyridine protons will be in the aromatic region, typically between 7.5 and 8.8 ppm.

-

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester (~165 ppm), the two sp-hybridized carbons of the alkyne (~80-90 ppm), the carbons of the pyridine ring (~120-150 ppm), and the methyl carbon of the ester (~52 ppm).[6]

-

IR Spectroscopy: The infrared spectrum provides key evidence for the main functional groups. A sharp, weak absorption around 3300 cm⁻¹ would confirm the C-H stretch of the terminal alkyne. A peak around 2100-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. A strong carbonyl (C=O) stretch from the ester group is expected around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 161.16).

Synthesis Methodology: Sonogashira Cross-Coupling

The most reliable and widely adopted method for synthesizing Methyl 2-ethynylisonicotinate is a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] The synthesis is typically performed in two stages:

-

Coupling of a halogenated pyridine precursor (e.g., Methyl 2-chloro- or 2-bromoisonicotinate) with a protected alkyne, such as trimethylsilylacetylene (TMSA).

-

Deprotection of the silyl group to reveal the terminal alkyne.

The use of a protected alkyne like TMSA is a crucial experimental choice. It prevents the undesired side reaction of alkyne homo-coupling (Glaser coupling), which is often promoted by the copper co-catalyst, thereby improving the yield and purity of the desired product.[8]

Synthesis Workflow Diagram

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 4. Methyl 2-((trimethylsilyl)ethynyl)isonicotinate | Benchchem [benchchem.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 8. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl 2-ethynylisonicotinate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for methyl 2-ethynylisonicotinate, a key building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with both an ethynyl and a methyl ester group, gives rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

Methyl 2-ethynylisonicotinate (CAS No. 1256810-92-0) possesses a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] The strategic placement of the electron-withdrawing methyl ester and the π-rich ethynyl group on the pyridine core significantly influences its chemical reactivity and spectroscopic characteristics.

Figure 1: Chemical structure of Methyl 2-ethynylisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl 2-ethynylisonicotinate, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the acetylenic proton, and the methyl ester protons. The electron-withdrawing nature of the nitrogen atom and the ester group, along with the anisotropic effect of the alkyne, will influence the chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H-6 |

| ~7.80 | s | 1H | H-3 |

| ~7.60 | d | 1H | H-5 |

| ~3.95 | s | 3H | -OCH₃ |

| ~3.10 | s | 1H | ≡C-H |

Interpretation:

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The H-6 proton, being adjacent to the electronegative nitrogen, will be the most downfield. The H-3 and H-5 protons will have chemical shifts influenced by the positions of the substituents.

-

Acetylenic Proton: The terminal alkyne proton typically resonates around δ 2-3 ppm.[2] Its singlet nature is due to the absence of adjacent protons for coupling. Long-range coupling with the pyridine protons may be observed with high-resolution instrumentation.

-

Methyl Ester Protons: The three protons of the methyl group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~152.0 | C-6 |

| ~148.0 | C-2 |

| ~140.0 | C-4 |

| ~125.0 | C-5 |

| ~122.0 | C-3 |

| ~83.0 | -C≡C-H |

| ~80.0 | -C≡C-H |

| ~53.0 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically around δ 165-175 ppm.

-

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to nitrogen (C-2 and C-6) will be the most downfield.

-

Alkyne Carbons: The sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm range.[3]

-

Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal, typically appearing around δ 50-55 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-ethynylisonicotinate in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to span from 0 to 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio for all carbon signals, including quaternary carbons.[4]

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of methyl 2-ethynylisonicotinate will be dominated by absorptions from the alkyne, ester, and pyridine moieties.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2150 | Medium, Sharp | C≡C stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C and C=N stretches (pyridine ring) |

| ~1300-1100 | Strong | C-O stretch (ester) |

Interpretation:

-

Terminal Alkyne: The presence of a terminal alkyne is definitively confirmed by two characteristic peaks: a strong and sharp ≡C-H stretch at approximately 3300 cm⁻¹ and a medium, sharp C≡C triple bond stretch around 2150 cm⁻¹.[2]

-

Ester Group: A strong absorption band around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the ester.[2] Additionally, strong C-O stretching bands will be present in the 1300-1100 cm⁻¹ region.

-

Pyridine Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For methyl 2-ethynylisonicotinate, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 130 | [M - OCH₃]⁺ |

| 102 | [M - COOCH₃]⁺ |

| 76 | [C₆H₄N]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 161, corresponding to the molecular weight of the compound. Pyridine derivatives often exhibit a relatively stable molecular ion.

-

Fragmentation Pattern: The primary fragmentation pathways are expected to involve the ester group.

-

Loss of the methoxy radical (•OCH₃) would result in a fragment ion at m/z 130.

-

Cleavage of the entire methyl ester group (•COOCH₃) would lead to a fragment at m/z 102.

-

Further fragmentation of the pyridine ring could lead to smaller fragments, such as the pyridyl cation at m/z 76.

-

Figure 2: Proposed mass fragmentation pathway for Methyl 2-ethynylisonicotinate.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-200 amu).

Conclusion

The spectroscopic data of methyl 2-ethynylisonicotinate provides a clear and unambiguous confirmation of its structure. The combination of NMR, IR, and MS techniques allows for the complete assignment of all protons and carbons, the identification of key functional groups, and the confirmation of the molecular weight and fragmentation pattern. This guide serves as a comprehensive reference for scientists working with this versatile molecule, providing both the expected data and the experimental protocols for its acquisition.

References

-

CP Lab Safety. Methyl 2-ethynylisonicotinate, min 98%, 100 mg. [Link]

-

The Royal Society of Chemistry. Supplemental Information. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

University of Illinois Springfield. Table of Characteristic IR Absorptions. [Link]

Sources

An In-Depth Technical Guide to the Mechanistic Potential of Methyl 2-ethynylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-ethynylisonicotinate is a heterocyclic organic compound whose specific mechanism of action as a therapeutic agent is not yet defined in publicly available literature. It is primarily recognized and supplied as a versatile chemical intermediate or "building block" for synthesis. However, a detailed analysis of its core structural motifs—the isonicotinate scaffold and the ethynyl functional group—provides a robust framework for predicting its potential applications and mechanisms. This guide posits that its primary utility lies in two highly significant areas of modern drug discovery: as a precursor for novel anti-tubercular agents inspired by the drug isoniazid, and, more prominently, as a key component in the synthesis of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document will deconstruct the molecule's components, propose its most likely mechanistic pathways, and provide validated experimental workflows for elucidating and engineering its biological activity.

Molecular Deconstruction and Physicochemical Properties

Methyl 2-ethynylisonicotinate is characterized by a pyridine ring substituted with a methyl ester (isonicotinate) at the 4-position and an ethynyl (acetylenic) group at the 2-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | N/A |

| Molecular Weight | 161.16 g/mol | N/A |

| IUPAC Name | Methyl 2-ethynylpyridine-4-carboxylate | N/A |

| Core Scaffolds | Pyridine, Isonicotinate | N/A |

| Key Functional Groups | Ethynyl (Alkyne), Methyl Ester | N/A |

The synthesis of this molecule is not widely published, but a logical and efficient route would employ a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.[1][2] This well-established method couples a terminal alkyne with an aryl or vinyl halide, making it ideal for this molecular structure.

Proposed Synthesis Workflow: Sonogashira Coupling

A plausible synthetic protocol would involve the coupling of a protected alkyne, such as trimethylsilylacetylene, with a halogenated methyl isonicotinate precursor (e.g., methyl 2-chloro- or 2-bromoisonicotinate) followed by deprotection of the silyl group.

Potential Mechanism I: Isoniazid-Inspired Anti-Tubercular Activity

The isonicotinate scaffold is structurally related to isoniazid (INH), a cornerstone of anti-tuberculosis therapy.[3] This structural similarity suggests that Methyl 2-ethynylisonicotinate could serve as a starting point for developing new anti-mycobacterial agents.

The Isoniazid Precedent: A Pro-Drug Mechanism

Isoniazid itself is a pro-drug that requires activation within Mycobacterium tuberculosis (Mtb) to exert its effect.[4][5]

-

Activation: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[6]

-

Radical Formation: This activation generates a reactive isonicotinic acyl radical.[5]

-

Target Inhibition: The radical covalently attaches to NAD⁺, forming an INH-NAD adduct. This adduct is a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[3][4]

-

Outcome: Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell death.[4]

While Methyl 2-ethynylisonicotinate lacks the hydrazide moiety of INH required for KatG activation, its isonicotinate core could be engineered into novel derivatives that target InhA or other enzymes in the mycolic acid synthesis pathway through different binding modes.

Potential Mechanism II: A Scaffold for Targeted Protein Degradation (PROTACs)

The most compelling application for Methyl 2-ethynylisonicotinate is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[7][8]

Core PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[9] Its mechanism is catalytic and event-driven, differing fundamentally from traditional inhibitors.[7][10]

-

Binding & Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase (e.g., Cereblon or VHL), forming a transient ternary complex.[7]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI.[11]

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades it into small peptides.[8]

-

Recycling: The PROTAC is released after inducing ubiquitination and can proceed to target another POI molecule.[9]

Methyl 2-ethynylisonicotinate is an ideal starting point for the "POI ligand" component. The ethynyl group serves as a perfect chemical handle for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), allowing for its efficient conjugation to a linker attached to an E3 ligase ligand.[12]

Proposed Experimental Workflows for Mechanism Elucidation

Given that Methyl 2-ethynylisonicotinate is a fragment-like molecule, a structured experimental cascade is required to identify its biological targets and define its mechanism of action.

Workflow: From Fragment to Mechanistic Understanding

Detailed Protocol: Affinity-Based Protein Profiling (AfBPP)

This protocol leverages the terminal alkyne of Methyl 2-ethynylisonicotinate as a bioorthogonal handle for target identification.[13][14]

Objective: To identify the direct protein binding partners of Methyl 2-ethynylisonicotinate in a complex biological lysate.

Principle: The compound is incubated with a proteome. Its alkyne group is then "clicked" to an azide-biotin tag. The biotinylated protein-probe complexes are enriched on streptavidin beads and identified by mass spectrometry.[12]

Step-by-Step Methodology:

-

Proteome Preparation:

-

Culture relevant cells (e.g., H37Rv Mtb or A549 human lung cancer cells) to ~80% confluency.

-

Harvest cells, wash with cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).

-

Clarify lysate by centrifugation at 14,000 x g for 15 min at 4°C.

-

Determine protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.

-

-

Probe Incubation:

-

To 1 mL of normalized lysate, add Methyl 2-ethynylisonicotinate to a final concentration of 10 µM.

-

As a negative control, add DMSO vehicle to a separate 1 mL aliquot of lysate.

-

Incubate all samples for 1 hour at 4°C with gentle rotation to allow for binding.

-

-

Click Chemistry (CuAAC Reaction):

-

Prepare a "Click Mix" containing:

-

Azide-PEG3-Biotin (100 µM final concentration)

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

-

Copper(II) Sulfate (CuSO₄) (1 mM final concentration)

-

-

Add the Click Mix to the lysates and incubate for 1 hour at room temperature.

-

-

Enrichment of Biotinylated Proteins:

-

Add 50 µL of pre-washed high-capacity streptavidin agarose beads to each sample.

-

Incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

-

Pellet the beads by centrifugation (1,500 x g for 2 min).

-

Wash the beads extensively: 2x with 0.2% SDS in PBS, 2x with 6 M urea, and 2x with PBS to remove non-specific binders.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the resulting spectra against the relevant protein database (Human or Mtb).

-

Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the candidate target proteins.

-

Conclusion and Future Directions

Methyl 2-ethynylisonicotinate, while not a characterized drug, represents a molecule of significant potential. Its value lies not in a predefined mechanism of action, but in its strategic design as a versatile chemical scaffold. The structural echoes of the anti-tubercular drug isoniazid point toward its utility in infectious disease research. More significantly, its constitution as an ideal fragment—containing a heterocyclic core for potential target binding and a reactive alkyne handle for bioconjugation—positions it as a powerful tool for developing next-generation therapeutics like PROTACs and targeted covalent inhibitors.

The path forward requires the systematic application of the experimental workflows detailed in this guide. Through phenotypic screening, affinity-based proteomics, and subsequent biophysical and cellular validation, the true biological targets and ultimate mechanism of action for derivatives of Methyl 2-ethynylisonicotinate can be successfully elucidated, paving the way for its application in advanced drug development programs.

References

-

Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. Available from: [Link]

-

Wikipedia. Proteolysis targeting chimera. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Isoniazid? (2024). Available from: [Link]

-

ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and... Available from: [Link]

-

Infectious Diseases and Therapy. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016). Available from: [Link]

-

Wikipedia. Isoniazid. Available from: [Link]

-

The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. (2021). Available from: [Link]

-

PubMed. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. (2000). Available from: [Link]

-

National Center for Biotechnology Information. An overview of PROTACs: a promising drug discovery paradigm. (2022). Available from: [Link]

-

ResearchGate. Replacement of the ethynyl covalent-acceptor motif. Available from: [Link]

-

ResearchGate. Overall workflow of the activity-based protein profiling approach. A... Available from: [Link]

-

MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Available from: [Link]

-

National Center for Biotechnology Information. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Available from: [Link]

-

YouTube. Sonogashira coupling. (2019). Available from: [Link]

-

MDPI. Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Available from: [Link]

-

Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Available from: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 5. Isoniazid - Wikipedia [en.wikipedia.org]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

Methyl 2-ethynylisonicotinate: A Technical Guide for Advanced Synthesis and Application

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the demand for versatile, functionalized heterocyclic scaffolds is insatiable. Methyl 2-ethynylisonicotinate emerges as a molecule of significant interest, embodying a unique convergence of functionalities within a compact framework. Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl ester, positions it as a powerful intermediate for constructing complex molecular architectures.

The pyridine core is a ubiquitous motif in pharmaceuticals, known to impart favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1] The terminal alkyne functionality serves as a versatile handle for a suite of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. This guide provides an in-depth exploration of Methyl 2-ethynylisonicotinate, from its fundamental properties and synthesis to its strategic application in contemporary drug discovery and materials science, with a particular focus on its role as a key building block for Proteolysis Targeting Chimeras (PROTACs).[2][3]

PART 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is foundational to its successful application. The causality behind its spectral signature allows for unambiguous identification and reaction monitoring.

Physicochemical Properties

The core attributes of Methyl 2-ethynylisonicotinate are summarized below. These values are critical for stoichiometric calculations, solvent selection, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1256810-92-0 | [4] |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Purity | ≥98% | [4] |

| Appearance | Solid (Typical) | N/A |

Spectroscopic Signature Analysis

The spectroscopic data for Methyl 2-ethynylisonicotinate are a direct reflection of its constituent functional groups. The following table outlines the expected characteristic signals in key analytical techniques. Understanding these correlations is paramount for in-process reaction monitoring and final product verification.

| Technique | Functional Group | Expected Signal & Rationale | Reference |

| IR Spectroscopy | Terminal Alkyne (C≡C-H) | ~3300 cm⁻¹ (sharp, strong): C-H stretch of the sp-hybridized carbon. Its high frequency is due to the strong bond. ~2100-2260 cm⁻¹ (weak to medium): C≡C triple bond stretch. This peak is often weak but highly diagnostic. | [4][5][6] |

| Ester Carbonyl (C=O) | ~1720 cm⁻¹ (strong): C=O stretch, typical for an α,β-unsaturated ester conjugated with an aromatic ring. | [7] | |

| Pyridine Ring | ~1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring. | [5] | |

| ¹H NMR | Alkyne Proton (-C≡C-H ) | ~3.0-3.5 ppm (singlet): This proton is deshielded by the π-system but shielded by the cylindrical magnetic anisotropy of the triple bond, resulting in a characteristic chemical shift. | [6] |

| Methyl Ester (-OCH₃) | ~3.9 ppm (singlet, 3H): Typical chemical shift for methyl ester protons. | [8] | |

| Pyridine Protons | ~7.5-8.7 ppm (multiplets, 3H): Aromatic protons on the pyridine ring, appearing in the deshielded region due to ring current effects. | [8] | |

| ¹³C NMR | Alkyne Carbons (-C ≡C -H) | ~75-90 ppm: The two sp-hybridized carbons of the alkyne. | [9][10] |

| Methyl Ester Carbon (-OC H₃) | ~52 ppm: The carbon of the methyl group in the ester. | [8] | |

| Ester Carbonyl (C =O) | ~165 ppm: The carbonyl carbon of the ester group. | [8] | |

| Pyridine Carbons | ~120-155 ppm: Carbons within the pyridine ring. | [8] |

PART 2: Synthesis and Key Transformations

The true utility of a building block lies in its accessibility and the predictability of its subsequent reactions. This section details a robust synthetic protocol for Methyl 2-ethynylisonicotinate and explores its most pivotal chemical transformations.

Synthesis: A Two-Step Protocol via Sonogashira Coupling

The most logical and field-proven approach to synthesizing Methyl 2-ethynylisonicotinate involves a two-step sequence: a palladium-catalyzed Sonogashira coupling of a suitable precursor followed by a straightforward deprotection. This strategy is chosen for its high efficiency, functional group tolerance, and modularity.[11]

The precursor of choice is Methyl 2-chloroisonicotinate , which provides the pyridine-ester core. The alkyne is introduced using (Trimethylsilyl)acetylene , a commercially available and stable source of the ethynyl group. The trimethylsilyl (TMS) group serves as a crucial protecting group, preventing the acidic alkyne proton from interfering with the coupling reaction and preventing undesired side reactions like homocoupling.[12]

Detailed Experimental Protocol:

Step 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate

-

Rationale: This step employs the Sonogashira coupling, a robust method for forming C(sp²)-C(sp) bonds.[11] A palladium(0) species, generated in situ, undergoes oxidative addition with the aryl chloride. A copper(I) co-catalyst is essential for generating the copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product and regenerate the palladium(0) catalyst. Triethylamine (TEA) acts as the base to neutralize the HCl generated and to deprotonate the terminal alkyne.

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-chloroisonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous, degassed THF as the solvent, followed by triethylamine (2.5 eq).

-

Slowly add (Trimethylsilyl)acetylene (1.2 eq) via syringe.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the TMS-protected product.

-

Step 2: Deprotection to Methyl 2-ethynylisonicotinate

-

Rationale: The silicon-carbon bond of the TMS group is labile under mild basic or fluoride-ion conditions.[13] A simple and effective method uses potassium carbonate in methanol.[14] The methoxide ion, generated in situ, is the active nucleophile that cleaves the Si-C bond. This method is chosen for its low cost, mild conditions, and ease of workup.

-

Procedure:

-

Dissolve the purified Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (1.0 eq) in methanol.

-

Add anhydrous potassium carbonate (0.2 eq).

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, Methyl 2-ethynylisonicotinate, which can be further purified by recrystallization if necessary.

-

Key Chemical Transformations

The synthetic value of Methyl 2-ethynylisonicotinate is realized in its subsequent reactions, where it serves as a versatile scaffold.

A. Sonogashira Cross-Coupling Reactions

With the terminal alkyne now available, the molecule is primed to act as the nucleophilic partner in further Sonogashira couplings with various aryl or vinyl halides/triflates. This allows for the modular extension of the molecular framework, a cornerstone of modern synthetic strategy.

B. Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne is an ideal functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[15][16] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[17][18] Triazoles are valuable isosteres for amide bonds and act as stable, polar linkers in drug molecules.

PART 3: Applications in Drug Discovery & Materials Science

Medicinal Chemistry: A LYNCHPIN FOR PROTACs

The classification of Methyl 2-ethynylisonicotinate as a "Protein Degrader Building Block" points directly to its application in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[19] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[20]

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the formation of a stable ternary complex (E3-PROTAC-POI) and subsequent protein degradation.[19] Methyl 2-ethynylisonicotinate is an exemplary starting point for linker synthesis. The alkyne can be elaborated via CuAAC to introduce a stable triazole linkage, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, providing two orthogonal handles for connecting the two different ligands.

Broader Biological Potential

Derivatives of pyridine are known to possess a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][21][22][23] The synthesis of libraries based on the Methyl 2-ethynylisonicotinate scaffold, using the transformations described above, provides a rapid pathway to novel chemical entities for high-throughput screening and lead optimization.

Materials Science

While less explored, the rigid, linear nature of the ethynyl-pyridine structure makes it an attractive monomer for the synthesis of conjugated polymers and materials with interesting optoelectronic properties. Its structural relative, methyl 2-methylisonicotinate, has been noted for its potential in developing materials for dye-sensitized solar cells, suggesting a similar trajectory for its ethynyl counterpart.

Conclusion

Methyl 2-ethynylisonicotinate is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust and logical synthesis, combined with the versatility of its dual functional handles, makes it exceptionally valuable for researchers in drug discovery and materials science. As the field of targeted protein degradation continues to expand, the importance of well-designed building blocks like Methyl 2-ethynylisonicotinate will only grow, enabling the rapid and efficient construction of next-generation therapeutics and functional materials.

References

-

Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(3), 317-321. [Link]

-

CP Lab Safety. (n.d.). Methyl 2-ethynylisonicotinate, min 98%, 100 mg. Retrieved from [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

- Orita, A., & Otera, J. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry, 30(11), 2533-2540.

-

Wikipedia contributors. (n.d.). Click chemistry. Wikipedia. [Link]

-

Reddit User. (2025, January 15). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]

-

Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2009). Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. Organic Syntheses, 86, 184. [Link]

-

Chem Help ASAP. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Martin, R. W., et al. (2020). Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Journal of Biological Chemistry, 295(24), 8154-8164. [Link]

-

Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

-

D'Souza, D. M., & Müller, T. J. (2011). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 16(8), 6647-6677. [Link]

-

Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 8(7), 1300-1317. [Link]

-

Aguilar-Martínez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(6), 5451. [Link]

-

Tugarinov, V., & Kay, L. E. (2003). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Journal of the American Chemical Society, 125(45), 13868-13878. [Link]

-

Mir-Titus, J., et al. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 14(1), 1-11. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10582-10597. [Link]

-

Brinson, R. G., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(10), 11543-11555. [Link]

-

Al-Masri, A. A., & Müller, T. J. (2007). Acyl Sonogashira coupling of acid chlorides with TMS-acetylene. ResearchGate. [Link]

-

ResearchGate. (n.d.). (a) Building blocks used for partial PROTAC reagents synthesis; (b) general synthesis of partial PROTAC reagents. Retrieved from [Link]

-

ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

-

Brinson, R. G., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714. [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 332-343. [Link]

-

Govea, N. M., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Metabolites, 12(3), 199. [Link]

-

Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. [Link]v1)

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 3. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. mdpi.com [mdpi.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-ethynylisonicotinate: Synthesis, Properties, and Applications in Targeted Protein Degradation

Introduction

Methyl 2-ethynylisonicotinate (CAS No. 1256810-92-0) is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] Its rigid structure, featuring a pyridine core functionalized with both an electrophilic methyl ester and a reactive terminal alkyne, makes it a versatile synthon. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its critical role as a key intermediate in the development of advanced therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs).

Molecular Identification and Physicochemical Properties

The fundamental characteristics of Methyl 2-ethynylisonicotinate are crucial for its handling, reaction setup, and analytical characterization. The molecule is a disubstituted pyridine, with the ethynyl group at the 2-position and the methyl carboxylate group at the 4-position.

Chemical Structure:

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1256810-92-0 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| IUPAC Name | Methyl 2-ethynylpyridine-4-carboxylate | N/A |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C#C | [2] |

| Purity (Typical) | ≥98% | [1] |

| Appearance | White to off-white solid | Inferred |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis Strategy and Experimental Protocol

The synthesis of Methyl 2-ethynylisonicotinate is most efficiently achieved via a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a deprotection step. This strategy is predicated on the use of a protected alkyne source to prevent side reactions, a common and robust approach in modern organic synthesis. The starting material, Methyl 2-chloroisonicotinate, is a commercially available substituted pyridine.[3][4][5][6]

The overall synthetic transformation is as follows:

Caption: Synthetic workflow for Methyl 2-ethynylisonicotinate.

Causality Behind Experimental Choices

-

Choice of Coupling: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds.[2][7] It offers high yields and excellent functional group tolerance under relatively mild conditions. The use of a palladium catalyst is essential for the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which speeds up the crucial transmetalation step.[2][7]

-

Alkyne Protection: The terminal proton of an alkyne is acidic and can participate in undesirable side reactions (e.g., homocoupling, or Glaser coupling) under the basic conditions of the Sonogashira reaction. The trimethylsilyl (TMS) group is an ideal protecting group; it is sterically bulky enough to prevent side reactions but is easily and cleanly removed in the subsequent step using a fluoride source.[8]

-

Deprotection Reagent: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for removing silyl protecting groups due to the exceptionally high strength of the Silicon-Fluorine bond.[9][10][11] The reaction is typically fast, high-yielding, and can be performed at low temperatures.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)isonicotinate

-

Reaction Setup: To a dry, oven-baked 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 2-chloroisonicotinate (10.0 g, 58.3 mmol), bis(triphenylphosphine)palladium(II) dichloride (1.02 g, 1.46 mmol, 2.5 mol%), and copper(I) iodide (0.28 g, 1.46 mmol, 2.5 mol%).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen flow, add anhydrous tetrahydrofuran (THF, 100 mL) and triethylamine (Et₃N, 24.4 mL, 175 mmol).

-

Substrate Addition: Add trimethylsilylacetylene (TMSA, 9.9 mL, 70.0 mmol) dropwise via syringe over 10 minutes.

-

Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues, washing the pad with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield Methyl 2-((trimethylsilyl)ethynyl)isonicotinate as a pale yellow oil.[10][12]

Step 2: Synthesis of Methyl 2-ethynylisonicotinate

-

Reaction Setup: Dissolve the Methyl 2-((trimethylsilyl)ethynyl)isonicotinate (product from Step 1, e.g., 12.0 g, 51.4 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (61.7 mL, 61.7 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC until the silyl-protected starting material is no longer visible.[13]

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford Methyl 2-ethynylisonicotinate as a solid.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.7 | d | Pyridine H (position 6) |

| ~7.8 | s | Pyridine H (position 3) | |

| ~7.6 | d | Pyridine H (position 5) | |

| ~3.9 | s | -OCH₃ | |

| ~3.3 | s | C≡CH | |

| ¹³C NMR | ~165 | s | C =O |

| ~152 | s | Pyridine C (position 6) | |

| ~145 | s | Pyridine C (position 2) | |

| ~140 | s | Pyridine C (position 4) | |

| ~125 | s | Pyridine C (position 5) | |

| ~122 | s | Pyridine C (position 3) | |

| ~82 | s | C ≡CH | |

| ~80 | s | C≡CH | |

| ~53 | s | -OCH₃ |

Note: Predictions are based on standard chemical shift values and substituent effects. Actual values may vary.

Applications in Drug Discovery: A PROTAC Building Block

The primary application of Methyl 2-ethynylisonicotinate in contemporary drug discovery is as a linker or warhead-attachment moiety in the synthesis of PROTACs . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

A prominent example is the synthesis of ARD-69 , a highly potent PROTAC degrader of the Androgen Receptor (AR), which is a key driver in prostate cancer.[14][15][16]

Caption: Schematic of a PROTAC like ARD-69.

In the structure of ARD-69, the terminal alkyne of Methyl 2-ethynylisonicotinate serves as a versatile chemical handle.[14][17] It allows for efficient connection to the Androgen Receptor ligand via a "click chemistry" reaction (e.g., a Copper-Catalyzed Azide-Alkyne Cycloaddition), forming a stable triazole linkage. This modularity is a cornerstone of modern PROTAC design, enabling the rapid synthesis of libraries of related compounds to optimize degrader potency and pharmacokinetic properties. The pyridine ring itself can also contribute to the solubility and cell permeability of the final PROTAC molecule.[16]

Safety and Handling

As a laboratory chemical, Methyl 2-ethynylisonicotinate must be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Conclusion

Methyl 2-ethynylisonicotinate is more than a simple heterocyclic compound; it is an enabling tool for the construction of complex, biologically active molecules. Its straightforward two-step synthesis from commercially available starting materials makes it accessible for academic and industrial research. Its demonstrated utility in the synthesis of potent PROTACs like ARD-69 highlights its importance in the rapidly evolving field of targeted protein degradation, offering a valuable component for scientists aiming to develop next-generation therapeutics for diseases such as cancer.

References

-

Kaburagi, Y., Kishi, Y., et al. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. National Institutes of Health. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 2-ethynylisonicotinate, min 98%, 100 mg. Retrieved from [Link]

-

Garg, N.K., et al. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. Retrieved from [Link]

-

IWK Health Centre. (n.d.). Methyl 2-ethynylisonicotinate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Han, X., Wang, S., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941-964. Retrieved from [Link]

-

MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. Retrieved from [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer | Request PDF. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Methyl 2-chloroisonicotinate, 98%. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl 2-chloroisonicotinate | CAS 58481-11-1. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Methyl 2-Chloroisonicotinate | 58481-11-1 | TCI AMERICA [tcichemicals.com]

- 5. veeprho.com [veeprho.com]

- 6. 58481-11-1|Methyl 2-chloroisonicotinate|BLD Pharm [bldpharm.com]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ARD-69 I CAS#: 2316837-10-0 I PROTAC androgen receptor degrader I InvivoChem [invivochem.com]

solubility and stability of Methyl 2-ethynylisonicotinate

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-ethynylisonicotinate

Authored by: Your Senior Application Scientist

Abstract

Methyl 2-ethynylisonicotinate (CAS No. 1256810-92-0) is a heteroaromatic compound featuring a pyridine ring substituted with a methyl ester and an ethynyl group.[1] Its role as a building block in the synthesis of protein degraders underscores its importance in contemporary drug discovery.[1] A thorough understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective handling, formulation, and application in medicinal chemistry workflows. This guide provides a comprehensive framework for characterizing the , offering detailed experimental protocols and theoretical insights into its behavior. We will explore methodologies for quantitative solubility assessment and delineate a strategy for conducting forced degradation studies to identify potential degradation pathways and establish stability-indicating analytical methods.

Introduction: Chemical Profile and Significance

Methyl 2-ethynylisonicotinate is a molecule of significant interest due to its unique structural motifs. The isonicotinate core is a common scaffold in pharmaceuticals, while the terminal alkyne functionality offers a versatile handle for "click chemistry" and other bioconjugation reactions, making it a valuable component in the construction of complex bioactive molecules.[2][3] The ethynyl group, while often considered metabolically stable, can also be susceptible to specific degradation pathways.[4][5] Therefore, a detailed characterization of its solubility and stability is not merely a perfunctory exercise but a critical step in its journey from a laboratory reagent to a key component in a therapeutic candidate.

Table 1: Physicochemical Properties of Methyl 2-ethynylisonicotinate

| Property | Value | Source |